2-chloro-N-(1-phenylethyl)aniline
Description
2-Chloro-N-(1-phenylethyl)aniline is a substituted aniline derivative characterized by a chlorine atom at the 2-position of the aromatic ring and a 1-phenylethyl group attached to the nitrogen atom. This structure imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in catalysis and pharmaceutical research. The 1-phenylethyl substituent introduces chirality, enabling its use in asymmetric catalysis, as demonstrated in the synthesis of enantiomerically enriched amines .
Properties
IUPAC Name |
2-chloro-N-(1-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWVSQBMDYXSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenylethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 2-chloroacetophenone with aniline in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in an acidic medium to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic position adjacent to the phenyl group in the 1-phenylethyl substituent is susceptible to oxidation. Under acidic conditions with strong oxidizing agents like KMnO₄ or CrO₃, this position undergoes oxidation to form a ketone derivative.
| Reaction Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic aqueous solution, 80–100°C | KMnO₄ | 2-Chloro-N-(phenylacetyl)aniline | 65–78 | |
| Acetic acid, reflux | CrO₃ | 2-Chloro-N-(phenylacetyl)aniline | 70 |
Mechanistic Pathway :
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Protonation of the benzylic C–H bond.
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Formation of a radical intermediate via single-electron oxidation.
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Further oxidation to a carbonyl group, yielding the ketone.
Nucleophilic Aromatic Substitution
| Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| DMF, 120°C, 24 h | NaOH | 2-Hydroxy-N-(1-phenylethyl)aniline | 40 | |
| CuI catalyst, toluene, 100°C | NaN₃ | 2-Azido-N-(1-phenylethyl)aniline | 55 |
Limitations :
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Reactions proceed sluggishly due to the deactivating chlorine and steric bulk.
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Meta-directing effects of the chlorine limit regioselectivity.
Chan–Lam Coupling
The secondary amine participates in Chan–Lam amination with boronic esters under copper catalysis, forming C–N bonds. This reaction is effective for synthesizing tertiary amines .
| Reaction Conditions | Boronic Ester | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂, pyridine/MeOH, 50°C | Benzyl boronic ester | N-Benzyl-2-chloro-N-(1-phenylethyl)aniline | 85 |
Mechanism :
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Oxidative transmetallation between Cu(II) and the boronic ester.
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Coordination of the aniline nitrogen to copper.
Hydroamination of Alkynes
In the presence of palladium catalysts, 2-chloro-N-(1-phenylethyl)aniline undergoes hydroamination with terminal alkynes to form imines, which can be reduced to secondary amines .
| Reaction Conditions | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PdI₂, dioxane, 80°C | Phenylacetylene | (E)-N-(1-Phenylethyl)-2-chloro-N-(phenylethynyl)aniline | 73 |
Key Observations :
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Steric hindrance from the phenylethyl group slows reaction kinetics.
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Electron-withdrawing chlorine reduces nucleophilicity of the aromatic ring .
Reductive Alkylation
The amine reacts with ketones or aldehydes in reductive amination processes to form tertiary amines. This is facilitated by transition-metal catalysts like Sn(OTf)₂ .
| Reaction Conditions | Carbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sn(OTf)₂, PMHS, toluene, 120°C | Acetophenone | N-(1-Phenylethyl)-2-chloro-N-(1-phenylethyl)aniline | 88 |
Mechanism :
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Condensation of the amine with the carbonyl compound to form an imine.
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Hydride transfer from PMHS (polymethylhydrosiloxane) to reduce the imine .
Acid-Catalyzed Hydrolysis
The chlorine substituent can be hydrolyzed to a hydroxyl group under strongly acidic conditions, though this reaction is inefficient due to the ring’s deactivation.
| Reaction Conditions | Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.), 150°C | – | 2-Hydroxy-N-(1-phenylethyl)aniline | 30 |
Coordination with Metal Catalysts
The nitrogen lone pair coordinates with Lewis acids like Cu(I) or Au(I), enabling its use in catalytic cycles for multicomponent reactions .
Example :
In nitro-Mannich reactions, Cu(I) activates the imine intermediate, enhancing electrophilicity for nitronate anion attack .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
2-Chloro-N-(1-phenylethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Synthetic Routes
Common synthetic methods involve the reaction of 2-chloroaniline with 1-phenylethyl bromide in the presence of bases like potassium carbonate. The reaction typically occurs in organic solvents such as dimethylformamide (DMF) at elevated temperatures. Another method includes reductive amination of 2-chloroacetophenone with aniline using reducing agents like sodium triacetoxyborohydride.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives containing halogens on aromatic rings enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma).
Mechanism of Action
The biological activity is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in cancer proliferation and inflammatory responses. For instance, certain derivatives may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammation .
Medical Applications
Drug Development
The compound is under investigation for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its efficacy and reduce toxicity. Research is ongoing to explore its role in developing new therapeutic agents targeting various diseases .
Industrial Applications
Production of Dyes and Pigments
In the industrial sector, this compound is utilized in producing specialty chemicals, dyes, and pigments. Its unique properties enable it to impart specific characteristics to materials used in coatings and plastics.
Table 1: Synthetic Methods for this compound
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 2-Chloroaniline + 1-Phenylethyl Bromide | DMF, K2CO3, Elevated Temp | High |
| Reductive Amination | 2-Chloroacetophenone + Aniline | Acidic Medium | Moderate |
| Activity Type | Targeted Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced tumor size | |
| Anti-inflammatory | Decreased paw edema in animal models |
Case Study 1: Anticancer Evaluation
A derivative of this compound was tested for anticancer efficacy in vivo. Results indicated significant tumor size reduction with minimal toxicity observed in healthy tissues. This highlights its potential as a lead structure for new anticancer therapies.
Case Study 2: Anti-inflammatory Assessment
In a study assessing anti-inflammatory effects using animal models, the compound demonstrated a marked decrease in paw edema induced by carrageenan. The analgesic effects were comparable to standard analgesics, suggesting its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Chloro-N-(1-phenylethyl)aniline and Analogs
Biological Activity
2-Chloro-N-(1-phenylethyl)aniline is an organic compound belonging to the aniline family, characterized by the molecular formula C14H14ClN. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The structural configuration of this compound includes a chlorine atom attached to a benzene ring and an N-(1-phenylethyl) group. Its synthesis typically involves substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various physiological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell cycle progression.
- Antimicrobial Activity : The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that while the compound is more effective against Gram-positive bacteria, it still exhibits moderate activity against yeast infections, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation.
Case Study: MCF-7 Breast Cancer Cells
- IC50 Value : 25.72 ± 3.95 μM
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, which showed increased early apoptotic cell populations upon treatment with the compound .
In Vivo Studies
In animal models with tumor xenografts, treatment with this compound resulted in significant tumor growth suppression compared to control groups. The observed tumor inhibition rate was approximately 53%, indicating its potential as a candidate for further development in cancer therapy .
Research Findings
Research has focused on optimizing the synthesis and enhancing the biological efficacy of derivatives of this compound. Various substituents have been explored to improve potency and selectivity against specific targets.
Structure-Activity Relationship (SAR)
A study on related compounds revealed that modifications on the phenyl ring significantly affect biological activity. Compounds with halogen substitutions showed increased lipophilicity and improved membrane penetration, correlating with enhanced antimicrobial activity .
Q & A
Q. What synthetic methodologies are effective for preparing 2-chloro-N-(1-phenylethyl)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation of 2-chloroaniline with (1-phenylethyl) halides or via reductive amination using ketone precursors. Evidence from analogous compounds suggests that alkylation under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound with moderate to high efficiency . For enantiomerically pure derivatives, chiral resolution may employ (R)- or (S)-1-phenylethylamine, followed by characterization using chiral HPLC or polarimetry. Reaction optimization should focus on solvent polarity, temperature, and stoichiometric ratios to minimize byproducts like diarylated amines.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene protons near δ 4.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 232.09 for C₁₄H₁₄ClN) .
- Infrared Spectroscopy (IR): Bands at ~3400 cm⁻¹ (N-H stretch) and ~750 cm⁻¹ (C-Cl stretch) validate functional groups .
- X-ray Crystallography: For crystalline derivatives, SHELX software (via Olex2 or WinGX) refines unit cell parameters and torsion angles, with R factors < 0.05 indicating high precision .
Advanced Research Questions
Q. How can this compound derivatives be utilized in catalytic systems, such as cross-coupling reactions?
Methodological Answer: The compound’s aniline moiety can act as a ligand precursor in transition-metal catalysis. For example:
- Suzuki-Miyaura Coupling: Palladium complexes of this compound derivatives facilitate aryl-aryl bond formation. Catalytic activity is assessed via GC-MS to quantify biphenyl product yields, with turnover numbers (TON) > 10³ indicating robustness .
- Enantioselective Catalysis: Chiral 1-phenylethyl groups induce asymmetry in reactions like allylic alkylation. Circular dichroism (CD) and enantiomeric excess (ee) measurements via chiral GC or HPLC validate stereochemical outcomes .
Q. What strategies are effective for resolving enantiomers of this compound, and how is stereochemical purity validated?
Methodological Answer:
- Chiral Auxiliary Approach: Use (R)- or (S)-1-phenylethylamine to synthesize enantiopure intermediates. Diastereomeric salts are separated via fractional crystallization .
- Kinetic Resolution: Lipase-catalyzed acetylation selectively modifies one enantiomer. Reaction progress is monitored by ¹H NMR integration of acetylated vs. unmodified species .
- Validation: Polarimetry (specific rotation values) and X-ray crystallography (Flack parameter) confirm absolute configuration .
Q. How can computational methods complement experimental studies on this compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometries (B3LYP/6-31G*) to predict bond dissociation energies (e.g., C-Cl bond cleavage) or transition states in catalytic cycles .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Binding affinities (ΔG values) correlate with experimental inhibition constants (Kᵢ) .
- Crystal Structure Prediction (CSP): Algorithms like USPEX forecast polymorph stability, aiding in crystallization protocol design .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization Challenges: Low solubility in polar solvents and propensity for twinning due to flexible 1-phenylethyl group.
- Mitigation Strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
